
2-Cloro-4-(metoximetil)piridina
Descripción general
Descripción
“2-Chloro-4-(methoxymethyl)pyridine” is a chemical compound with the CAS Number: 1249610-72-7 . It has a molecular weight of 157.6 . The compound is in liquid form .
Synthesis Analysis
The compound can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .Molecular Structure Analysis
The IUPAC name of the compound is 2-chloro-4-(methoxymethyl)pyridine . The InChI code is 1S/C7H8ClNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 . The InChI key is SOCKWBQOABZEAT-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound may be used to synthesize: 2-(2′,4′-difluorophenyl)-4-methoxypyridine, (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl)pyrimidin-4-yl]methanol, and (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl) pyrimidin-4-yl]methyl acetate .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.5400 (lit.) . It has a boiling point of 224-225 °C (lit.) and a density of 1.258 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-Cloro-4-(metoximetil)piridina: es un intermedio versátil en la síntesis orgánica. Se utiliza para construir moléculas complejas debido a sus grupos cloro y metoximetil reactivos. Por ejemplo, puede experimentar reacciones de acoplamiento catalizadas por paladio para formar enlaces carbono-carbono . Este compuesto es particularmente útil en la síntesis de derivados de imidazo[4,5-b]piridina e imidazo[4,5-c]piridina, que han mostrado una variedad de actividades farmacológicas .
Química Medicinal
En química medicinal, This compound sirve como un bloque de construcción para crear compuestos con posibles beneficios terapéuticos. Ha participado en la síntesis de moléculas que se dirigen a trastornos del sistema nervioso central, problemas del sistema digestivo, cáncer e inflamación . Su capacidad de transformarse en varias estructuras farmacológicamente activas la hace invaluable para el descubrimiento y desarrollo de fármacos.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(methoxymethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. For instance, it can interact with enzymes that have active sites capable of accommodating its structure, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 2-Chloro-4-(methoxymethyl)pyridine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(methoxymethyl)pyridine exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the nature of the interaction. For example, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(methoxymethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to 2-Chloro-4-(methoxymethyl)pyridine can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(methoxymethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and even death. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
2-Chloro-4-(methoxymethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-(methoxymethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(methoxymethyl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy metabolism. The precise localization of the compound determines its specific effects on cellular processes .
Propiedades
IUPAC Name |
2-chloro-4-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWBQOABZEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



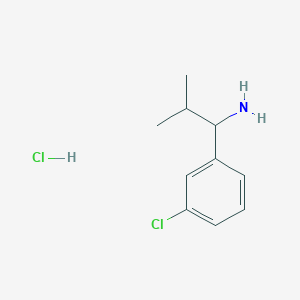


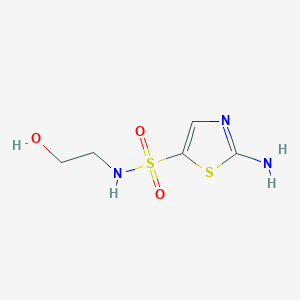

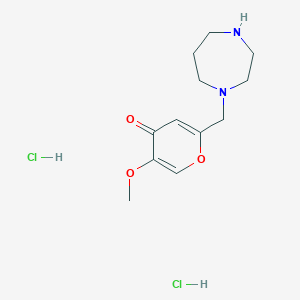
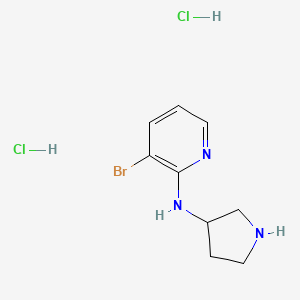
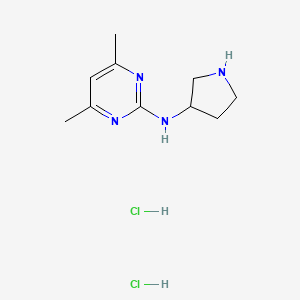
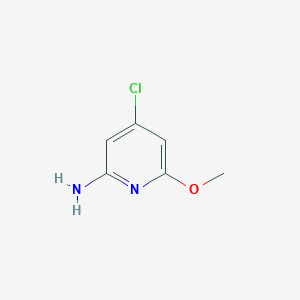

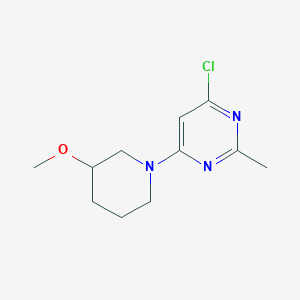

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)
![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)